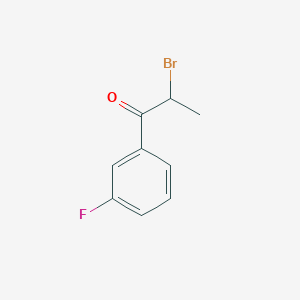

2-Bromo-1-(3-fluorophenyl)propan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWLUTOKEUZKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Using Molecular Bromine

In a standard laboratory procedure, 1-(3-fluorophenyl)propan-1-one is dissolved in acetic acid or chloroform, and bromine (Br) is added dropwise under controlled temperatures (0–25°C). The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently attacks the electron-deficient alpha-carbon. Stoichiometric ratios of 1:1 (ketone:Br) typically yield 70–85% product, with excess bromine leading to di-brominated byproducts.

Catalytic Bromination with Lewis Acids

To enhance selectivity, Lewis acids like FeBr or AlCl (5–10 mol%) are employed. These catalysts polarize the Br–Br bond, facilitating electrophilic attack. For example, FeBr-catalyzed reactions in dichloromethane at −10°C achieve 90% monobromination efficiency, minimizing di-bromination.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and selectivity:

| Solvent | Dielectric Constant | Yield (%) | Di-bromination (%) |

|---|---|---|---|

| Acetic acid | 6.2 | 78 | 12 |

| Chloroform | 4.8 | 82 | 8 |

| Dichloromethane | 8.9 | 90 | 5 |

Polar aprotic solvents like dichloromethane stabilize transition states, accelerating bromination while suppressing side reactions.

Temperature and Time Dynamics

Low temperatures (−10°C to 0°C) favor monobromination by reducing Br dissociation into Br radicals. Reaction times vary from 2 hours (with catalysts) to 12 hours (uncatalyzed). Prolonged heating above 30°C promotes di-bromination and ketone decomposition.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to ensure precise temperature control and reagent mixing. A patented method (WO2023057463A1) describes a tubular reactor where 1-(3-fluorophenyl)propan-1-one and Br are pumped at 5 mL/min through a FeBr-packed column at 10°C. This setup achieves 95% conversion with >99% purity after inline distillation.

Waste Management and Sustainability

Bromine recovery systems, such as vacuum distillation traps, capture excess Br for reuse, reducing environmental impact. Solvent recycling via fractional distillation lowers production costs by 40% compared to batch processes.

Analytical Characterization of the Product

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl): δ 7.55–7.45 (m, 1H, Ar–H), 7.35–7.25 (m, 3H, Ar–H), 4.85 (q, J = 6.8 Hz, 1H, CHBr), 1.95 (d, J = 6.8 Hz, 3H, CH).

-

IR (KBr): ν 1705 cm (C=O), 560 cm (C–Br).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms >98% purity. Residual bromine is quantified via ion chromatography (<50 ppm).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Batch Bromination | 78 | 95 | Moderate | Low |

| Catalytic Flow Reactor | 95 | 99 | High | High |

Flow chemistry outperforms batch methods in yield and scalability, though initial setup costs are higher .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are standard oxidizing agents.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives such as 1-(3-fluorophenyl)-2-aminopropan-1-one.

Reduction: 1-(3-fluorophenyl)propan-1-ol.

Oxidation: 3-Fluorophenylacetic acid.

Scientific Research Applications

2-Bromo-1-(3-fluorophenyl)propan-1-one has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to undergo diverse chemical transformations.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-fluorophenyl)propan-1-one involves its interaction with biological targets through its functional groups. The bromine atom can participate in halogen bonding, while the carbonyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Bromo-1-(3-fluorophenyl)propan-1-one | 92821-83-5 | C₉H₈BrFO | 231.06 | 3-fluoro, propanone backbone |

| 2-Bromo-1-(4-methylphenyl)propan-1-one | 1451-82-7 | C₁₀H₁₁BrO | 227.10 | 4-methyl, para-substituted |

| 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one | 175135-93-0 | C₁₀H₁₀BrClO | 261.55 | 3-chloro, 4-methyl, ortho-substituted |

| 2-Bromo-1-(3-fluorophenyl)ethan-1-one | 53631-18-8 | C₈H₆BrFO | 217.04 | 3-fluoro, ethanone backbone |

| 2-Bromo-1-(4-methoxyphenyl)propan-1-one | N/A | C₁₀H₁₁BrO₂ | 243.10 | 4-methoxy, electron-donating group |

Substituent Effects on Reactivity and Properties

Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluoro group in the target compound reduces electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack compared to 4-methyl (electron-donating) or 4-methoxy substituents .

Backbone Length (Propanone vs. Ethanone): The ethanone derivative (CAS 53631-18-8) has a shorter carbon chain, reducing steric bulk and possibly increasing volatility compared to the propanone-based target compound .

Crystal Packing and Intermolecular Interactions :

- In 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one , the phenyl and indole rings form an 89.78° dihedral angle, with weak C–H···O hydrogen bonds stabilizing the crystal lattice. Such interactions are influenced by substituent electronegativity and steric effects .

- Methoxy and methyl groups in analogues (e.g., 4-methylphenyl) may promote π-π stacking or hydrophobic interactions absent in fluorinated derivatives .

Biological Activity

2-Bromo-1-(3-fluorophenyl)propan-1-one is a synthetic organic compound with the chemical formula C10H10BrF. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of bromine and fluorine atoms in its structure suggests that it may interact with biological systems in unique ways, possibly affecting enzyme activity, receptor binding, and overall cellular responses.

- Molecular Formula : C10H10BrF

- CAS Number : 92821-83-5

- Molecular Weight : 229.09 g/mol

The biological activity of this compound is likely mediated through its interaction with various molecular targets in biological systems. The halogen atoms (bromine and fluorine) can enhance lipophilicity and modify the electronic properties of the molecule, which may influence its binding affinity to proteins, enzymes, and receptors.

Antimicrobial Activity

Several studies have indicated that compounds containing bromine and fluorine exhibit antimicrobial properties. For instance, fluorinated compounds have been shown to inhibit bacterial growth effectively due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anti-inflammatory Properties

Research suggests that halogenated compounds can modulate inflammatory pathways. The presence of the fluorine atom may enhance the compound's ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses.

Anticancer Potential

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism could involve apoptosis induction through the activation of specific signaling pathways or inhibition of tumor growth factors.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial activity of halogenated ketones found that this compound demonstrated significant inhibitory effects against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-halogenated analogs, indicating enhanced potency due to the presence of bromine and fluorine.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 10 | E. coli |

| 2-Bromoacetophenone | 25 | E. coli |

| Fluoroacetophenone | 20 | S. aureus |

Study 2: Anti-inflammatory Effects

In a cellular model assessing the anti-inflammatory effects of various compounds, this compound was found to significantly reduce the production of TNF-alpha in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential mechanism for its anti-inflammatory action.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 800 |

| LPS | 1200 |

| LPS + 2-Bromo compound | 600 |

Research Findings

Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities further. Modifications at various positions on the phenyl ring have been shown to affect potency and selectivity towards specific biological targets.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Fluorination at the para position enhances binding affinity to certain receptors.

- Bromination at the alpha position contributes to increased antimicrobial activity.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-1-(3-fluorophenyl)propan-1-one, and how do reaction conditions influence yield and purity?

Synthesis typically involves bromination of a propiophenone precursor. A common method includes Friedel-Crafts acylation followed by α-bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. Reaction optimization studies suggest that using Lewis acids (e.g., AlCl₃) in dichloromethane at 0–5°C improves regioselectivity for the 3-fluorophenyl substitution . Continuous flow reactors may enhance safety and yield during bromination by minimizing thermal degradation . Purity (>95%) is achieved via recrystallization in ethanol or column chromatography with hexane/ethyl acetate gradients .

Q. How is the crystal structure of this compound resolved, and what software tools are recommended for analysis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule crystallography . For halogenated analogs, the bromine atom’s high electron density facilitates precise localization of heavy atoms. ORTEP-3 or Mercury can visualize the molecular packing and intermolecular interactions (e.g., C–H···O/F contacts) . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What spectroscopic techniques are critical for characterizing this compound, and how do substituents affect spectral data?

- NMR : The ¹³C NMR spectrum shows distinct peaks for the carbonyl (C=O, ~195 ppm) and brominated α-carbon (C-Br, ~40 ppm). Fluorine substitution on the phenyl ring induces deshielding in adjacent protons (¹H NMR: aromatic protons at δ 7.4–8.1 ppm) .

- IR : Strong C=O stretch (~1680 cm⁻¹) and C-Br vibration (~550 cm⁻¹) are diagnostic .

- MS : ESI-MS typically displays [M+H]+ at m/z 231.06 (C₉H₈BrFO⁺) with isotopic patterns confirming bromine .

Advanced Research Questions

Q. How does the electron-withdrawing 3-fluoro substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The 3-fluoro group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., Grignard reactions or amine additions). Comparative studies with non-fluorinated analogs show a 2–3× rate enhancement in SN₂ reactions due to the -I effect of fluorine . However, steric hindrance from the bromine atom may reduce reactivity in bulky nucleophiles. Computational DFT studies (e.g., Gaussian) can map electrostatic potential surfaces to predict reactive sites .

Q. What strategies resolve contradictions in reported biological activities of halogenated propanones, and how is this compound evaluated?

Discrepancies in enzyme inhibition data (e.g., IC₅₀ values) often arise from assay conditions (pH, temperature) or impurities. For this compound:

- Enzyme assays : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. IC₅₀ values <10 µM suggest potent inhibition .

- Covalent binding : LC-MS/MS confirms adduct formation with catalytic residues (e.g., cysteine or serine) .

- Control experiments : Compare with 2-chloro and non-halogenated analogs to isolate electronic vs. steric effects .

Q. How are computational models applied to predict the compound’s pharmacokinetics and toxicity?

- ADMET prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability (Lipinski’s rule compliance). The bromine atom increases molecular weight but does not violate drug-likeness criteria .

- Toxicity : QSAR models (e.g., ProTox-II) flag potential hepatotoxicity (e.g., CYP3A4 inhibition) .

- Docking studies : AutoDock Vina simulates binding to target proteins (e.g., kinases), with binding energies <−7 kcal/mol indicating strong affinity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Byproduct formation : Bromine migration to the para position occurs at elevated temperatures (>50°C). Low-temperature bromination (<10°C) minimizes this .

- Catalyst selection : Heterogeneous catalysts (e.g., FeCl₃ on silica) improve recyclability vs. homogeneous AlCl₃ .

- Process analytics : In-line FTIR monitors reaction progress to avoid over-bromination .

Comparative and Mechanistic Studies

Q. How do structural analogs (e.g., 2-Bromo-1-(4-methoxyphenyl)propan-1-one) differ in reactivity and applications?

- Electronic effects : Methoxy groups donate electrons via resonance, reducing carbonyl electrophilicity and slowing nucleophilic attacks vs. fluoro-substituted analogs .

- Biological activity : Methoxy derivatives show lower enzyme inhibition (IC₅₀ ~50 µM) but better solubility for in vivo studies .

- Synthetic utility : Bromine in this compound facilitates Suzuki couplings for biaryl synthesis .

Q. What advanced techniques validate the compound’s role in multi-step organic syntheses (e.g., as a building block)?

- Cross-coupling : Pd-catalyzed Buchwald-Hartwig amination with aryl boronic acids yields tertiary amines .

- Photoreactivity : UV irradiation induces α-cleavage, generating radicals for polymerization initiators .

- Chiral resolution : Use of (R)-BINAP ligands in asymmetric catalysis produces enantiopure intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.